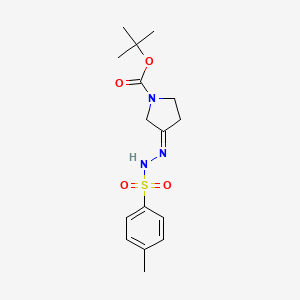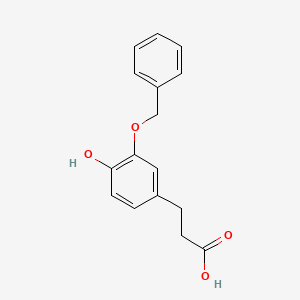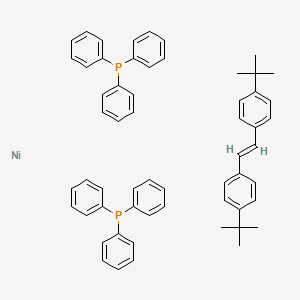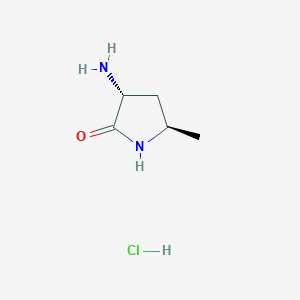![molecular formula C18H20ClN5S B12940596 6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine CAS No. 93946-94-2](/img/structure/B12940596.png)
6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a purine base with a cyclohexyl group and a 2-chlorophenylmethylsulfanyl substituent, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride, cyclohexylamine, and a purine derivative.
Formation of Intermediate: The 2-chlorobenzyl chloride reacts with a thiol compound to form the 2-chlorophenylmethylsulfanyl intermediate.
Cyclohexyl Substitution: The intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.
Purine Coupling: Finally, the modified intermediate is coupled with a purine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may involve nucleophiles or electrophiles under specific temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and potential as a biochemical tool.
Medicine: The compound is explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-{[(2-Bromophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine
- 6-{[(2-Fluorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine
- 6-{[(2-Methylphenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine
Uniqueness
6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine is unique due to the presence of the 2-chlorophenylmethylsulfanyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93946-94-2 |
|---|---|
Molekularformel |
C18H20ClN5S |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
6-[(2-chlorophenyl)methylsulfanyl]-9-cyclohexylpurin-2-amine |
InChI |
InChI=1S/C18H20ClN5S/c19-14-9-5-4-6-12(14)10-25-17-15-16(22-18(20)23-17)24(11-21-15)13-7-2-1-3-8-13/h4-6,9,11,13H,1-3,7-8,10H2,(H2,20,22,23) |
InChI-Schlüssel |
IFFVNONQSMFZGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12940552.png)
![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12940567.png)


![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12940589.png)
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide](/img/structure/B12940592.png)
